molecular formula C15H17NO B3057674 Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- CAS No. 837-11-6

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-

Cat. No.: B3057674
CAS No.: 837-11-6
M. Wt: 227.3 g/mol
InChI Key: NFGPNZVXBBBZNF-UHFFFAOYSA-N
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Description

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: is a chemical compound with the molecular formula C14H15NO . It is a derivative of phenol, featuring an amino group (-NH2) attached to the benzene ring and a methylethyl group at the para position. This compound is known for its unique chemical properties and various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- typically involves the following steps:

  • Nitration of Benzene: : Benzene is nitrated to produce nitrobenzene using concentrated nitric acid and sulfuric acid.

  • Reduction of Nitrobenzene: : Nitrobenzene is reduced to aniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Friedel-Crafts Alkylation: : Aniline undergoes Friedel-Crafts alkylation with methylethyl chloride in the presence of an aluminum chloride catalyst to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce the nitro group to an amine or other reduced forms.

  • Substitution: : Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd) are used.

  • Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed

  • Oxidation: : Nitrobenzene, nitrophenol, and other oxidized derivatives.

  • Reduction: : Aniline, phenylamine, and other reduced derivatives.

  • Substitution: : Halogenated phenols, nitrophenols, and other substituted phenols.

Scientific Research Applications

Antioxidant Properties

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- has been studied for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.

Methods of Application

  • Assays Used : DPPH free radical scavenging method.
  • Evaluation : The effectiveness is quantified by the IC50 value, indicating the concentration required to inhibit 50% of free radical activity.

Results

  • The compound demonstrated significant antioxidant activity with varying IC50 values depending on the concentration and conditions used in assays.

Ultraviolet (UV) Absorption

Due to its phenolic structure, this compound is utilized in materials requiring UV light absorption capabilities.

Methods of Application

  • Testing Method : UV-Vis spectroscopy is employed to assess UV absorption efficiency.

Results

  • Materials incorporating this compound showed enhanced UV absorption efficiency, reported as a percentage of UV light absorbed at specific wavelengths.

Flame Retardants

The compound is also used in the synthesis of flame retardants, enhancing thermal stability in various materials.

Methods of Application

  • Testing Standards : Limiting Oxygen Index (LOI) and UL 94 tests are conducted to evaluate flammability.

Results

  • Flame retardant formulations containing this compound exhibited improved ignition resistance and lower fire spread rates, as indicated by LOI values and UL 94 ratings.

Therapeutic Applications

Research has explored the potential anti-tumor and anti-inflammatory effects of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- for therapeutic uses.

Methods of Application

  • Experimental Models : Cell-based assays and animal models assess therapeutic potential against cancerous cells or inflammation markers.

Results

  • Preliminary findings suggest that the compound may inhibit tumor growth and reduce inflammation markers, although further studies are needed for conclusive evidence.

Environmental Remediation

The compound plays a role in the catalytic mineralization of hazardous substances like phenol and chlorophenols.

Methods of Application

  • Catalytic Process : Incorporated into silica hybrid aerogels for Fenton-like reactions with hydrogen peroxide.

Results

  • Effective oxidation of phenolic pollutants was observed, transforming them into less harmful short-chained carboxylic acids under neutral conditions.

Synthesis of Triarylmethanes

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- is involved in synthesizing triarylmethanes, which are valuable for dyes and pharmaceuticals.

Methods of Application

  • Synthesis Method : A double Friedel-Crafts reaction using commercial aldehydes and anilines with Brönsted acidic ionic liquids as catalysts.

Results

  • This methodology allows for scalable production of triarylmethanes with desirable structural characteristics and functional properties.

Data Table Summary

Application AreaMethodologyKey Findings
Antioxidant PropertiesDPPH AssaySignificant antioxidant activity measured by IC50 values
UV AbsorptionUV-Vis SpectroscopyEnhanced UV absorption efficiency
Flame RetardantsLOI & UL 94 TestsImproved ignition resistance
Therapeutic ApplicationsCell-based assaysPotential anti-tumor effects observed
Environmental RemediationSilica Aerogels in Fenton reactionsEffective degradation of hazardous pollutants
Synthesis of TriarylmethanesFriedel-Crafts ReactionScalable production with desired properties

Mechanism of Action

The mechanism by which Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The phenolic hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: is similar to other phenolic compounds, such as 4-aminophenol and 4-hydroxyaniline . its unique structure, with the methylethyl group, sets it apart and provides distinct chemical and biological properties.

Similar Compounds

  • 4-Aminophenol: : Similar structure but lacks the methylethyl group.

  • 4-Hydroxyaniline: : Similar to 4-aminophenol but with a hydroxyl group instead of an amino group.

  • 4-Hydroxyazobenzene: : Contains an azo group (-N=N-) in place of the methylethyl group.

Biological Activity

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- (commonly referred to as p-Cumylphenol), is an organic compound that has garnered attention in various fields of research due to its unique biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C15H17NO
  • Molecular Weight : 229.31 g/mol
  • CAS Number : 837-11-6

The compound features a phenolic hydroxyl group attached to a substituted isopropyl group containing an amino group, contributing to its distinctive properties and reactivity.

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- exhibits several biological activities through various mechanisms:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress. In studies, it was found to reduce lipid peroxidation in rat liver microsomes, indicating its potential as an antioxidant agent .
  • Antitumor Effects : Research has indicated that derivatives of aminophenol, including this compound, may exhibit anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 and HepG2 .
  • Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory pathways, although specific mechanisms remain under investigation .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals
AntitumorInhibits growth in cancer cell lines
Anti-inflammatoryModulates inflammatory responses

Case Study 1: Antitumor Activity

In a study investigating the effects of p-Cumylphenol on cancer cells, it was found that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways. This suggests that p-Cumylphenol could be further explored as a potential chemotherapeutic agent.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capacity of p-Cumylphenol revealed that it effectively reduced oxidative damage in cellular models. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify radical scavenging activity, showing that p-Cumylphenol exhibited a higher scavenging ability compared to many common antioxidants.

Comparison with Similar Compounds

To better understand the unique properties of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Differences
p-AminophenolC6H7NOLacks isopropyl group; primarily used as analgesic
p-CumylphenolC15H16OContains amino group; used in flame retardants
Bisphenol AC15H16O2Contains two phenolic groups; concerns about endocrine disruption

Applications in Industry and Medicine

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- is not only significant in pharmaceutical research but also finds applications in:

  • Flame Retardants : Due to its thermal stability properties, it is incorporated into formulations for enhanced fire resistance.
  • Chemical Synthesis : It serves as a key intermediate in the production of various specialty chemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling a 4-aminophenyl group to a tert-butylphenol backbone. A feasible route starts with 4-nitrobenzaldehyde, which undergoes condensation with 4-methylacetophenone derivatives to form the tert-butyl intermediate. Reduction of the nitro group (e.g., via catalytic hydrogenation with Pd/C or NaBH₄) yields the final amine. Alternative pathways may use Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aromatic substitution .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-reduction or side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the tert-butyl group (δ ~1.3 ppm, singlet), phenolic -OH (δ ~9.5 ppm, broad), and aromatic protons (δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a base peak at m/z 268 corresponds to the loss of the aminophenyl group .
  • X-ray Crystallography : Single-crystal analysis verifies stereochemistry and hydrogen-bonding networks, particularly between the phenolic -OH and amino groups .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the anti-androgenic activity of this compound, and how are contradictions in bioactivity data resolved?

  • Methodological Answer :

  • In Vitro Assays : Competitive receptor-binding assays using androgen receptor (AR)-expressing cell lines (e.g., LNCaP) quantify IC₅₀ values. Co-incubation with radiolabeled dihydrotestosterone (³H-DHT) measures displacement efficiency .
  • Data Reconciliation : Discrepancies in potency (e.g., vs. 4,4’-(1-phenylethylidene)bisphenol) may arise from assay conditions (e.g., serum concentration, pH). Validate findings using orthogonal methods like transcriptional reporter assays (luciferase-based AR activity) .

Q. How can computational modeling guide the optimization of this compound’s thermodynamic stability and reactivity?

  • Methodological Answer :

  • DFT Calculations : Predict reaction enthalpies (e.g., ΔrH°) for tautomerization or dimerization. Compare with experimental thermochemistry data (e.g., from calorimetry) to identify metastable conformers .
  • MD Simulations : Solvent dynamics (e.g., in water/DMSO mixtures) model aggregation behavior, which impacts solubility and bioavailability. Adjust substituents (e.g., methyl vs. ethyl groups) to enhance stability .

Q. What advanced analytical techniques are used to resolve structural ambiguities in derivatives, such as regioisomers or stereoisomers?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Vibrational Spectroscopy : IR and Raman spectra distinguish para- vs. meta-substitution patterns via characteristic -NH₂ and -OH stretching frequencies .

Methodological & Data Analysis Questions

Q. How do researchers address contradictions in reported reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Screen variables (catalyst loading, temperature) to identify critical parameters. For example, Pd/C catalyst deactivation at >100°C reduces nitro-group reduction efficiency .
  • In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and optimize reaction quenching points.

Q. What protocols ensure accurate quantification of environmental degradation products, and how are persistence studies designed?

  • Methodological Answer :

  • LC-MS/MS Analysis : Monitor biodegradation in soil/water matrices using MRM transitions for the parent compound and metabolites (e.g., hydroxylated or deaminated derivatives).
  • OECD 301/302 Guidelines : Conduct ready biodegradability tests under aerobic conditions. Use OECD sediment-water systems to assess half-life and bioaccumulation potential .

Q. Future Directions & Innovation

Q. What novel applications are emerging for this compound in materials science, and how are its properties tailored for these uses?

  • Methodological Answer :

  • Polymer Functionalization : Incorporate into epoxy resins via phenolic -OH crosslinking. Assess thermal stability (TGA) and mechanical strength (DMA) relative to bisphenol A analogs.
  • Supramolecular Chemistry : Exploit hydrogen-bonding motifs to design self-healing hydrogels. Characterize rheological properties under shear stress .

Properties

IUPAC Name

4-[2-(4-aminophenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGPNZVXBBBZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456948
Record name Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-11-6
Record name Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 134.0 grams (1.0 mole) of p-isopropenylphenol and 186.0 grams (2.0 moles) of aniline was stirred and heated to 150° C. To the mixture was added 5.0 grams of a solution obtained by adding 1.28 grams of 10% hydrochloric acid to 93 grams of aniline and stirring the mixture well. The reaction was carried out for 3.0 hours (10,800 s) at the 150° C. reaction temperature. The reaction product was cooled to 120° C. then 350 milliliters of toluene was added. The product was then cooled to 25° C. and the solid precipitated product was recovered by filtration. The crude product was slurried into 350 milliliters of methanol and heated to a reflux then maintained for 15 minutes (900 s). After cooling, the product was recovered by filtration and dried under vacuum to yield 4-(1-(4-aminophenyl)-1-methylethyl)phenol as a white powder.
Quantity
134 g
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Reaction Step One
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186 g
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solution
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5 g
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1.28 g
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93 g
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Quantity
350 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

Example 11 was repeated except that the amount of the aniline hydrochloride was changed to 0.26 g (0.02 mole of catalyst per mole of the p-isopropenyl phenol monomeric unit). After the reaction, the reaction mixture was analyzed by gas chromatography. It was found that 17.3 g (yield 76%) of 2-(4'-hydroxyphenyl)-2-(4'-aminophenyl)-propane and 1.4 g of bisphenol A were formed.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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[Compound]
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catalyst
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0.02 mol
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catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-

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